molecular formula C6H10 B1165886 2,4-Hexadiene CAS No. 5194-51-4

2,4-Hexadiene

Cat. No.: B1165886
CAS No.: 5194-51-4
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Mechanism of Action

2,4-Hexadiene: is a conjugated diene, which means it contains alternating single and double bonds in its carbon backbone. The primary targets of this compound are the π-electron systems within other molecules. Specifically, it can react with dienophiles (such as alkenes or alkynes) in a Diels-Alder reaction. These dienophiles serve as the “acceptors” for the π-electrons of this compound.

Preparation Methods

2,4-Hexadiene can be synthesized through various methods:

Chemical Reactions Analysis

2,4-Hexadiene undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into different saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

    Diels-Alder Reaction: This reaction is particularly significant for this compound.

Scientific Research Applications

2,4-Hexadiene has several applications in scientific research:

Comparison with Similar Compounds

2,4-Hexadiene can be compared with other similar compounds such as:

This compound’s unique structure and reactivity make it a valuable compound in various chemical processes and industrial applications.

Properties

IUPAC Name

(2E,4E)-hexa-2,4-diene
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InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-6H,1-2H3/b5-3+,6-4+
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InChI Key

APPOKADJQUIAHP-GGWOSOGESA-N
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Canonical SMILES

CC=CC=CC
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Isomeric SMILES

C/C=C/C=C/C
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Molecular Formula

C6H10
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DSSTOX Substance ID

DTXSID10859501
Record name (2E,4E)-2,4-Hexadiene
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Molecular Weight

82.14 g/mol
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Physical Description

Liquid, Colorless liquid; [Aldrich MSDS]
Record name Hydrocarbons, C4-10-unsatd.
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CAS No.

5194-51-4, 592-46-1, 68514-38-5
Record name trans,trans-2,4-Hexadiene
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Record name (2E,4E)-2,4-Hexadiene
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Record name trans,trans-hexa-2,4-diene
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Record name 2,4-HEXADIENE, (2E,4E)-
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Q & A

Q1: How does 2,4-hexadiene react in the atmosphere?

A1: this compound primarily reacts with hydroxyl radicals (OH) and nitrogen dioxide (NO2) in the atmosphere. [] These reactions contribute to the formation of secondary organic aerosols and ozone. []

Q2: What are the major products formed from the atmospheric oxidation of this compound?

A2: The OH-initiated oxidation of this compound yields acetaldehyde, trans-crotonaldehyde, and 2,5-dimethylfuran. [] These products are similar to those observed in the atmospheric oxidation of other conjugated dienes like 1,3-butadiene and isoprene. []

Q3: How does the NO2-initiated chemistry of this compound impact atmospheric processes?

A3: The reaction of this compound with NO2 leads to the conversion of NO to NO2 and the formation of hydroperoxyl radicals (HOx). [] These processes influence ozone formation and nitrogen oxide cycles in the atmosphere. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C6H10, and its molecular weight is 82.14 g/mol.

Q5: What spectroscopic techniques are helpful in characterizing the structure of this compound and its isomers?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional NMR methods, are crucial for differentiating between the various geometric isomers of this compound. [] Additionally, Infrared (IR) spectroscopy and Helium(I) Ultraviolet Photoelectron Spectroscopy (UPS) are valuable tools for conformational analysis and structure elucidation. []

Q6: How do the different geometric isomers of this compound differ in their 13C NMR spectra?

A6: Each geometric isomer of this compound exhibits a unique pattern of chemical shifts in its 13C NMR spectrum, allowing for their differentiation and assignment. [] Researchers have used two-dimensional NMR techniques to correct previous misinterpretations of 13C NMR data for specific isomers. []

Q7: How does UV irradiation affect this compound?

A7: UV irradiation of this compound can lead to isomerization, forming different geometric isomers. [, , ] For example, the s-cis conformer of E,E-2,4-hexadiene can be converted to Z,E-2,4-hexadiene upon UV irradiation. []

Q8: Does the photochemical ring-opening of cyclobutenes always proceed stereospecifically?

A8: No, the photochemical ring-opening of simple cyclobutenes, including cis- and trans-3,4-dimethylcyclobutene, can occur nonstereospecifically. [] This leads to the formation of mixtures of the possible geometric isomers of this compound. []

Q9: What role do conical intersections play in the photoisomerization of 1-fluoro-2,4-hexadiene?

A9: Studies on trans,trans-1-fluoro-2,4-hexadiene (EE-FHD) suggest that the molecule may return to the ground state through competing pathways involving polarized 1Bu states and different conical intersections. [] This competition influences the regioselectivity of double-bond photoisomerization. []

Q10: Can this compound undergo cycloaddition reactions with fullerenes?

A10: Yes, this compound isomers can participate in both [2+2] and [4+2] cycloaddition reactions with C60 (fullerene). [, ] The stereochemistry of the diene influences the reaction outcome. [, ]

Q11: What is the role of 2,5-dimethyl-2,4-hexadiene in cross-metathesis reactions?

A11: 2,5-Dimethyl-2,4-hexadiene acts as a valuable cross-metathesis partner with simple alkenes. [] This reaction, facilitated by various catalysts like Grubbs catalysts and Grela-type catalysts, enables the synthesis of tri- and tetra-substituted alkenes containing isobutylenyl and prenyl groups. []

Q12: How can 2,5-dimethyl-2,4-hexadiene be used for rubber valorization?

A12: The cross-metathesis reaction of 2,5-dimethyl-2,4-hexadiene with polyisoprene (rubber) provides a pathway for rubber upcycling. [] By reacting the polymer with simple alkenes in the presence of appropriate catalysts, new functionalized materials can be synthesized. []

Q13: Can this compound be used as a building block in polymer synthesis?

A13: Yes, this compound can be polymerized to form polymers with trans-1,4 structure. [] The polymerizability of this compound isomers in cationic polymerization varies and depends on the catalyst and solvent used. []

Q14: Is it possible to copolymerize this compound with other monomers?

A14: Yes, this compound can be copolymerized with other monomers like isobutylene using boron trifluoride catalysts. [] This copolymerization offers a route to synthesize polyisobutylene glycols through subsequent ozonization and reduction reactions. []

Q15: Can supported Niobium Pentoxide (Nb2O5) catalysts catalyze the condensation reaction of isobutene and isobutyraldehyde?

A16: Yes, supported Nb2O5 catalysts demonstrate catalytic activity for the condensation of isobutene and isobutyraldehyde to 2,5-dimethyl-2,4-hexadiene (DMHD). [] The catalytic activity is linked to the presence and strength of Brønsted acid sites on the catalyst surface. []

Q16: How does citric acid modification affect the catalytic activity of SAPO-11 molecular sieves for the synthesis of 2,5-dimethyl-2,4-hexadiene?

A17: Citric acid modification of SAPO-11 molecular sieves can enhance their catalytic activity for the synthesis of 2,5-dimethyl-2,4-hexadiene from tert-butanol and isobutylene. [] This modification alters the acidity and morphology of the catalyst, leading to improved performance. []

Q17: Have computational methods been employed to study the reactions of this compound?

A18: Yes, density functional theory (DFT) calculations have been utilized to investigate the mechanism of chalcogeno-Diels-Alder reactions involving this compound isomers. [] These calculations provide insights into the competition between stepwise diradical and concerted pathways. []

Q18: Can computational chemistry be used to study the conformational preferences of this compound?

A19: Yes, computational methods like Hartree-Fock (RHF), second-order Møller-Plesset perturbation theory (MP2), and DFT have been employed to explore the conformational stability of trans,trans-2,4-hexadiene (TTHD). [] These calculations help identify the most stable conformer and provide information about energy barriers between different conformations. []

Q19: What are the occupational hazards associated with this compound exposure?

A20: this compound is considered an occupational hazard in settings where it is used or produced. [] Exposure primarily occurs through inhalation, and workers in coal washeries using flotation agents containing this compound are particularly at risk. []

Q20: What safety measures should be taken when handling this compound?

A21: Appropriate personal protective equipment, including respirators and gloves, should be worn when handling this compound to minimize exposure. [] Adequate ventilation is crucial to prevent the build-up of flammable vapors. []

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